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molecular formula C9H14O2 B8665457 Cyclobutanecarboxylic acid, 3-methylene-, propyl ester

Cyclobutanecarboxylic acid, 3-methylene-, propyl ester

Cat. No. B8665457
M. Wt: 154.21 g/mol
InChI Key: YOGFIWAKDQUWFC-UHFFFAOYSA-N
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Patent
US09115136B2

Procedure details

A mixture of 3-methylidenecyclobutanecarboxylic acid (18 g), sodium hydride (6.9 g) and N,N-dimethylformamide (300 mL) was stirred at room temperature for 10 min, propyl iodide (17 mL) was added, and the mixture was stirred at room temperature for 16 hr. The reaction mixture was diluted with ethyl acetate, washed with 5% aqueous potassium hydrogensulfate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by distillation (45-50° C., 2 mmHg) to give the title compound as a colorless oil (16 g, 66%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.[H-].[Na+].CN(C)C=O.[CH2:16](I)[CH2:17][CH3:18]>C(OCC)(=O)C>[CH2:1]=[C:2]1[CH2:5][CH:4]([C:6]([O:8][CH2:16][CH2:17][CH3:18])=[O:7])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C=C1CC(C1)C(=O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(CC)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hr
Duration
16 h
WASH
Type
WASH
Details
washed with 5% aqueous potassium hydrogensulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation (45-50° C., 2 mmHg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C=C1CC(C1)C(=O)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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